BenchChemオンラインストアへようこそ!

Thccc

Cannabinoid Pharmacology Potency Prodrug

THC-O-acetate is a semi-synthetic acetate ester of THC functioning as a metabolic prodrug. Unlike Δ8-THC or Δ9-THC, it requires in vivo deacetylation to release active THC, yielding a ~30-minute delayed onset and 2–3× greater potency. This 'built-in' sustained-release mechanism makes it uniquely suited for research on time-dependent cannabinoid responses, high-potency CB1 receptor agonism with reduced solvent volumes, and novel drug delivery R&D that eliminates complex polymeric formulation matrices. Procure THC-O-acetate for studies where non-prodrug cannabinoids cannot replicate the distinct pharmacokinetic profile.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B611332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThccc
SynonymsTHCCC; 
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3
InChIInChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+
InChIKeyVKCTUZKPBYSTDW-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





THC-O-Acetate (THC-O) for Scientific Research and Industrial Procurement: A Cannabinoid Prodrug with Differentiated Potency


THC-O-acetate (THC-O, THCOA) is a semi-synthetic acetate ester of tetrahydrocannabinol (THC) [1]. It is not naturally occurring and is typically produced via acetylation of Δ8-THC or Δ9-THC using acetic anhydride [2]. The compound functions as a metabolic prodrug, requiring in vivo deacetylation to release the active THC parent molecule [3]. This prodrug mechanism is central to its observed pharmacokinetic profile and reported potency enhancement relative to its non-acetylated counterparts [1].

Why Interchanging THC-O-Acetate with Other Cannabinoids is Scientifically Unjustified


The direct substitution of THC-O-acetate with Δ9-THC, Δ8-THC, or other cannabinoid analogs is not supported by available evidence due to its distinct prodrug mechanism, which fundamentally alters its pharmacokinetics [1]. This leads to a delayed onset of effects and a significantly different duration and perceived potency [2]. Furthermore, the precise isomer of the parent THC (Δ8 vs. Δ9) used in synthesis dictates the resulting prodrug's profile, with Δ8-THC-O-acetate and Δ9-THC-O-acetate exhibiting different potency classifications [3]. The following quantitative evidence details these critical, measurable differences that preclude generic interchangeability.

Quantitative Differentiation Guide for THC-O-Acetate (THC-O) Procurement


THC-O-Acetate Demonstrates 2x to 3x Greater Potency Than Parent THC in Animal and Human Models

THC-O-acetate consistently demonstrates a 2-fold to 3-fold increase in potency relative to its parent THC compound across multiple study designs. This enhancement is attributed to its prodrug mechanism, which increases lipophilicity and facilitates more efficient blood-brain barrier penetration [1]. This potency advantage is a primary driver for its research interest and procurement. A 1940s study on dogs found Δ9-THC-O-acetate to have twice the potency of Δ9-THC in producing ataxia [2]. A separate analytical reference source classifies Δ8-THC-O-acetate with a relative potency of +++++, a category higher than Δ9-THC (+++) or Δ8-THC (++) [3].

Cannabinoid Pharmacology Potency Prodrug

THC-O-Acetate Exhibits a Characteristic 30-Minute Delayed Onset of Action Due to Prodrug Activation

Unlike Δ9-THC and Δ8-THC, which have immediate psychoactive effects following inhalation, THC-O-acetate demonstrates a consistent and quantifiable 30-minute delay in the onset of its effects [1]. This is a direct consequence of its mechanism as a metabolic prodrug; the inactive acetate ester must be hydrolyzed in the liver to yield the active Δ9-THC or Δ8-THC [2]. This characteristic pharmacokinetic profile is a defining and verifiable differentiator.

Pharmacokinetics Prodrug Drug Metabolism

Subjective Effects of THC-O-Acetate Are Reported as Longer Lasting Compared to Δ9-THC

Anecdotal reports and industry experts suggest that the psychoactive effects of THC-O-acetate persist for a significantly longer duration than those of standard Δ9-THC [1]. This longer duration of action is a secondary consequence of the prodrug mechanism, where the rate-limiting deacetylation step effectively provides a sustained-release profile of the active THC metabolite [2]. While specific quantitative duration comparisons (e.g., hours vs. hours) are not established in controlled clinical trials, the longer duration is consistently noted as a key differentiator [1].

Pharmacodynamics Duration of Action Human Experience

A 2023 Study Finds No Significant Evidence to Support Claims of Psychedelic Effects from THC-O-Acetate

Despite widespread marketing and anecdotal claims that THC-O-acetate produces classic psychedelic effects, a 2023 human study was the first to formally examine this claim and found the evidence for psychedelic activity was not significant [1]. This finding refines the compound's pharmacological classification and distinguishes its actual effects from those of serotonergic psychedelics. This evidence is crucial for researchers who must select the correct tool for their specific scientific inquiry.

Human Psychopharmacology Psychedelic Cannabinoid Research

THC-O-Acetate Patent Portfolio Describes a Standardized Prodrug Process for Targeted Drug Delivery

In contrast to unmodified THC and many other cannabinoids, THC-O-acetate is the subject of a granted U.S. and Canadian patent portfolio (held by Nextleaf Solutions) covering a specific process for its synthesis and refinement using salting-out assisted liquid-liquid extraction and distillation . This patent describes the production of THC-O-acetate as a "metabolic prodrug with potentially very unique medicinal benefits associated with efficient and targeted drug delivery" [1]. This represents a quantifiable differentiation in intellectual property and manufacturing control.

Intellectual Property Process Chemistry Drug Delivery

Validated Research and Industrial Applications for THC-O-Acetate (THC-O)


High-Potency Cannabinoid Pharmacology in Preclinical Studies

THC-O-acetate's 2x-3x greater potency relative to Δ9-THC, as established by cross-study comparison [1], makes it a superior tool for research requiring strong CB1 receptor agonism with reduced solvent or carrier volumes. This is particularly relevant in rodent models of pain, inflammation, and appetite where high doses of standard THC may be precluded by vehicle toxicity. Procurement of THC-O-acetate over Δ9-THC or Δ8-THC is scientifically justified for studies aiming to investigate the upper limits of cannabinoid potency or the effects of a sustained-release prodrug profile [2].

Time-Course Pharmacokinetic and Behavioral Studies

The well-documented ~30-minute delay in the onset of effects [3], a direct result of its prodrug activation, provides a unique model for studying time-dependent cannabinoid responses. This property is invaluable for behavioral pharmacologists interested in separating the temporal components of drug experience (e.g., anticipation, onset, peak effect, and offset). Studies comparing the time-course of THC-O-acetate with immediate-onset cannabinoids like Δ9-THC or Δ8-THC [4] can elucidate the role of absorption rate on tolerance, reinforcement, and subjective effects. Substitution with a non-prodrug cannabinoid would completely alter the experimental time-course, rendering such studies impossible.

Formulation Development for Controlled or Sustained Cannabinoid Release

The prodrug mechanism of THC-O-acetate, which inherently delays and prolongs the action of THC [5], can be exploited by industrial formulators to design novel drug delivery systems. The compound serves as a naturally occurring sustained-release mechanism without the need for complex polymeric matrices or multi-particulate systems. This differentiates it from Δ9-THC, which requires extensive formulation work to achieve similar pharmacokinetic profiles. Procurement of THC-O-acetate allows R&D teams to investigate a 'built-in' modified-release technology, potentially simplifying product development and patenting new compositions of matter [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thccc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.